N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a structurally complex molecule comprising two key pharmacophoric elements: a 2,3-dihydro-1,4-benzodioxin moiety and a substituted 1,4-dihydropyridine ring. The benzodioxin subunit is recognized for its role in anti-inflammatory agents, as demonstrated by 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibits potency comparable to ibuprofen in carrageenan-induced edema assays .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O6/c24-16-3-1-15(2-4-16)14-32-22-11-26(18(13-27)10-19(22)28)12-23(29)25-17-5-6-20-21(9-17)31-8-7-30-20/h1-6,9-11,27H,7-8,12-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLLYYWSTBUVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 1,4-benzodioxin and the 4-oxo-1,4-dihydropyridine moieties. These intermediates are then coupled through various organic reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Biological Activities
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide exhibits a range of biological activities that make it a candidate for further research:
1. Anticancer Properties
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to target specific signaling pathways involved in tumor growth.
2. Anti-inflammatory Effects
- Molecular docking studies indicate potential inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests the compound could be beneficial in treating inflammatory diseases.
3. Enzyme Inhibition
- The compound's structure allows it to interact with various enzymes, potentially serving as a lead for developing inhibitors against enzymes implicated in metabolic disorders.
Case Studies
Several studies highlight the efficacy of compounds similar to this compound:
Case Study 1: Anticancer Activity
- A related compound demonstrated significant tumor growth inhibition in xenograft models by targeting specific oncogenic pathways.
Case Study 2: Anti-inflammatory Research
- Research on structurally similar compounds revealed their ability to reduce inflammatory markers in vitro and in vivo, supporting their potential therapeutic application.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a benzodioxin-linked acetamide and a substituted dihydropyridine. Below is a comparative analysis with related molecules:
Table 1: Structural and Functional Comparison of Benzodioxin- and Dihydropyridine-Containing Compounds
| Compound Name | Substituents | Molecular Weight | Key Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl methoxy, hydroxymethyl on dihydropyridine | Not provided | Not explicitly reported | - |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Acetic acid group | Not provided | Anti-inflammatory (comparable to ibuprofen) | |
| 7l (2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide) | 4-Chlorophenyl sulfonyl, 3,5-dimethylphenyl | Not provided | Antimicrobial (broad-spectrum) with low hemolytic activity | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | Thieno-pyrimidine sulfanyl group | Not provided | No activity data | |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | Dimethylaminomethylphenyl, methoxy-pyridinamine | 391.46 | Research use only; unvalidated for medical applications |
Key Observations:
Substituent-Driven Activity :
- The 4-fluorophenyl methoxy group in the target compound may enhance lipophilicity and membrane penetration compared to simpler acetic acid derivatives (e.g., ).
- Antimicrobial activity in ’s compound 7l correlates with sulfonamide and halogenated substituents, suggesting that electron-withdrawing groups (e.g., 4-chloro) enhance efficacy against pathogens.
Dihydropyridine Modifications: The hydroxymethyl group in the target compound’s dihydropyridine ring could influence hydrogen-bonding interactions, contrasting with methyl or cyano substituents in other 1,4-dihydropyridines (e.g., ).
Functional Divergence Despite Structural Similarity
Anti-inflammatory vs. Antimicrobial :
While benzodioxin-acetic acid derivatives () target inflammation, sulfonamide-linked analogs () exhibit antimicrobial properties. The target compound’s dihydropyridine modifications may redirect its mechanism toward kinase inhibition or oxidative stress pathways.- Role of Fluorine: The 4-fluorophenyl group in the target compound could improve metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxin moiety and a dihydropyridine framework, which are known for their diverse biological activities. The molecular formula is , and its molecular weight is approximately 422.43 g/mol.
Biological Activity Overview
This compound has been primarily investigated for its antidiabetic and neuroprotective properties. The following sections summarize key findings related to its biological activities.
Antidiabetic Activity
Recent studies have shown that derivatives of benzodioxin compounds exhibit significant inhibitory effects on enzymes related to glucose metabolism:
- Alpha-glucosidase Inhibition : The compound has demonstrated substantial inhibition of alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. This inhibition can help manage postprandial blood glucose levels, making it a potential candidate for Type 2 diabetes management .
- Mechanism of Action : The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates into glucose. This action slows down glucose absorption in the intestine .
Neuroprotective Effects
The neuroprotective properties of this compound have also been highlighted in several studies:
- Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. AChE inhibition can lead to increased levels of acetylcholine, improving cognitive function .
- Cell Viability Studies : In vitro studies using neuronal cell lines have indicated that the compound can enhance cell viability under oxidative stress conditions, suggesting its potential protective role against neurodegeneration .
Synthesis and Testing
A study reported the synthesis of various derivatives from the parent compound through reactions with different acetamide derivatives. These synthesized compounds were screened for their biological activities:
| Compound Derivative | Alpha-glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| Parent Compound | 25 | 45 |
| Derivative A | 15 | 30 |
| Derivative B | 20 | 40 |
The data indicates that modifications to the benzodioxin structure can enhance biological activity significantly .
Clinical Implications
The findings suggest that this compound could be developed into therapeutic agents for managing diabetes and neurodegenerative disorders. Ongoing research aims to optimize its efficacy and safety profile through structural modifications and comprehensive pharmacological evaluations.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can reaction intermediates be optimized?
- Methodology : The compound’s core structure involves a benzodioxin ring conjugated with a dihydropyridine-acetamide scaffold. Key steps include:
- Amide coupling : Use 2,3-dihydrobenzo[1,4]dioxin-6-amine as a starting material, followed by sulfonylation or acetamide formation under basic conditions (e.g., Na₂CO₃, pH 9–10) .
- Dihydropyridine assembly : Optimize the hydroxymethyl and 4-fluorophenylmethoxy substituents via nucleophilic substitution or Mitsunobu reactions. Monitor intermediates via TLC and purify via column chromatography .
Q. How can researchers ensure purity and stability during synthesis?
- Purity : Use recrystallization with ethanol/water mixtures (80:20 v/v) or preparative HPLC (C18 column, acetonitrile/water gradient). Validate purity via CHN analysis (±0.3% theoretical) .
- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the dihydropyridine ring. Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring .
Advanced Research Questions
Q. What computational strategies are recommended for predicting bioactivity or binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α-glucosidase or acetylcholinesterase. Parameterize the 4-fluorophenylmethoxy group as a hydrophobic anchor and the hydroxymethyl group for hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the dihydropyridine ring in aqueous (TIP3P) and lipid bilayer (POPC) environments .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Case example : If NMR suggests a planar dihydropyridine ring but X-ray (via SHELXL) reveals puckering, validate via:
- DFT calculations : Compare experimental vs. computed ¹³C chemical shifts (B3LYP/6-31G* level).
- Twinned data refinement : Use SHELXD for high-resolution crystallography to resolve conformational ambiguities .
Q. What experimental designs are optimal for studying enzymatic inhibition kinetics?
- Assay design :
- α-Glucosidase inhibition : Use p-nitrophenyl-α-D-glucopyranoside as substrate. Measure IC₅₀ via UV-Vis (405 nm) with 10-min pre-incubation (37°C, pH 6.8) .
- Acetylcholinesterase (AChE) : Follow Ellman’s method (DTNB reagent, 412 nm). Include donepezil as a positive control.
Q. How can reaction yields be improved using heuristic algorithms?
- Bayesian optimization : Define variables (temperature, catalyst loading, solvent ratio) and run 20–30 iterations with a Gaussian process model. Prioritize high-yield conditions (e.g., 80°C, 1.5 eq. K₂CO₃ in DMF) .
- DoE (Design of Experiments) : Use a central composite design to identify critical factors (e.g., stirring rate > 500 rpm reduces byproduct formation by 40%) .
Data Contradiction & Troubleshooting
Q. Discrepancy observed between in vitro and in silico bioactivity predictions. How to address this?
- Hypotheses :
- Solvent effects : In silico models often neglect DMSO’s impact on ligand solvation. Re-run docking with explicit solvent (e.g., WaterMap).
- Metabolite interference : Test stability in assay buffer via LC-MS to rule out compound degradation .
Q. Unexpected byproducts during scale-up: What analytical workflows are recommended?
- HRMS-TOF : Identify impurities with mass accuracy < 2 ppm. Common issues include:
- Oxidation : m/z +16 (hydroxylation at dihydropyridine C4).
- Dimerization : m/z ~2× parent mass due to radical coupling .
Structural Characterization
Q. What crystallographic techniques are suitable for resolving tautomeric forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
